2,4-Diamino-5-fluoropyridine hydrochloride
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Overview
Description
5-fluoropyridine-2,4-diamine hydrochloride is a chemical compound with the molecular formula C5H7ClFN3.
Preparation Methods
The synthesis of fluorinated pyridines, including 5-fluoropyridine-2,4-diamine hydrochloride, involves several methods. One common approach is the reaction of the corresponding pyridine with fluorinating agents such as F2/N2 in the presence of strong acids . Another method involves the nucleophilic substitution of chlorine in chlorinated pyridines with fluoride ions . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure high yields and purity .
Chemical Reactions Analysis
5-fluoropyridine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and reaction temperatures ranging from room temperature to elevated temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-fluoropyridine-2,4-diamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-fluoropyridine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
5-fluoropyridine-2,4-diamine hydrochloride can be compared with other fluorinated pyridines, such as:
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,3,4,5,6-pentafluoropyridine
These compounds share similar structural features but differ in the position and number of fluorine atoms on the pyridine ring. The unique positioning of the fluorine atom in 5-fluoropyridine-2,4-diamine hydrochloride contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7ClFN3 |
---|---|
Molecular Weight |
163.58 g/mol |
IUPAC Name |
5-fluoropyridine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-3-2-9-5(8)1-4(3)7;/h1-2H,(H4,7,8,9);1H |
InChI Key |
IXOGNGIQMQSTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)F)N.Cl |
Origin of Product |
United States |
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